Benzoisothiazol-3-one-13C6
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Overview
Description
Benzoisothiazol-3-one-13C6 is a stable isotope-labeled compound, specifically a derivative of benzoisothiazolone. It is used primarily in scientific research as a reference standard and analytical tool. The compound has a molecular formula of C7H5NOS, with six carbon atoms labeled with the carbon-13 isotope, making it useful for various isotopic studies .
Mechanism of Action
- Benzoisothiazol-3-one-13C6 primarily interacts with microbial targets. Specifically, it acts as a microbicide and a fungicide .
- In practical applications, it is commonly used as a preservative in various products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoisothiazol-3-one-13C6 typically involves the incorporation of carbon-13 labeled precursors into the benzoisothiazolone framework. The process may include steps such as cyclization, oxidation, and substitution reactions under controlled conditions to ensure the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoisothiazolones.
Scientific Research Applications
Benzoisothiazol-3-one-13C6 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Benzoisothiazolone: The non-labeled parent compound.
Benzothiazolinone: A structurally similar compound with a different heterocyclic ring.
Isothiazolone: Another related compound with antimicrobial properties.
Uniqueness: Benzoisothiazol-3-one-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in isotopic studies. This labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in research applications .
Properties
IUPAC Name |
1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMPAJRVJJAGA-ZFKNMOOESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)C(=O)NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.